4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline
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Overview
Description
4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, a piperidine moiety, and a dimethylaniline group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine coreThe final step involves the acylation of the piperidine nitrogen with N,N-dimethylaniline under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the triazolopyridazine ring.
Reduction: Reduced forms of the triazolopyridazine or piperidine moieties.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, especially those involving signal transduction and cellular communication.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity, while the dimethylaniline group can modulate its pharmacokinetic properties. The overall effect is the modulation of specific biological pathways, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core but differ in the substituents attached to the core.
Piperidine Derivatives: Compounds with a piperidine moiety but different functional groups attached to it.
Dimethylaniline Derivatives: Compounds with a dimethylaniline group but different core structures.
Uniqueness
4-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-N,N-dimethylaniline is unique due to the combination of its triazolopyridazine core, piperidine moiety, and dimethylaniline group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N6O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C22H26N6O/c1-26(2)18-7-5-17(6-8-18)22(29)27-13-11-16(12-14-27)21-24-23-20-10-9-19(15-3-4-15)25-28(20)21/h5-10,15-16H,3-4,11-14H2,1-2H3 |
InChI Key |
ZHPZZUJWBQDTEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
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